N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide
Description
N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide is a Schiff base derivative characterized by a fluorene core linked to an anthracene moiety via a hydrazide bridge in an E-configuration. This compound belongs to the carbohydrazide family, which is notable for its applications in coordination chemistry, materials science, and medicinal chemistry due to its ability to act as a ligand and its photophysical properties . The molecular formula is C₂₉H₂₀N₂O, with a molecular weight of 412.49 g/mol, distinguishing it from simpler carbohydrazide derivatives by its extended aromatic system .
Properties
Molecular Formula |
C29H20N2O |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-9H-fluorene-9-carboxamide |
InChI |
InChI=1S/C29H20N2O/c32-29(28-25-15-7-5-13-23(25)24-14-6-8-16-26(24)28)31-30-18-27-21-11-3-1-9-19(21)17-20-10-2-4-12-22(20)27/h1-18,28H,(H,31,32)/b30-18+ |
InChI Key |
GWNJAIOVZLHZBX-UXHLAJHPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)C4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 9H-fluorene-9-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-9H-FLUORENE-9-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogenation using a palladium catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: :
Biological Activity
N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide is a compound of interest in medicinal chemistry, particularly in the context of its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an anthracene moiety linked to a fluorene structure through a methylene bridge, with a carbohydrazide functional group. Its molecular formula is , and it possesses unique photophysical properties due to the presence of the polycyclic aromatic hydrocarbons.
Research indicates that compounds with similar structures often exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism typically involves:
- Caspase Activation : Induction of caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Many derivatives have shown the ability to arrest cell cycle progression, particularly at the G2/M phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the anthracene or fluorene components can significantly influence biological activity. For instance, substituents on the anthracene ring can enhance or diminish potency against specific cancer cell lines.
Table 1: Structure-Activity Relationships of Related Compounds
| Compound | EC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide | 0.15 - 0.29 | Caspase induction, G2/M arrest |
| N-(Anthracen-9-ylmethylidene)-4-nitroaniline | Not specified | ROS generation |
| This compound | TBD | TBD |
Case Studies
- Anticancer Activity : A study demonstrated that similar compounds induced significant apoptosis in T47D breast cancer cells and HCT116 colon cancer cells through caspase activation assays. The lead compound exhibited sub-micromolar potency, suggesting that this compound may have comparable efficacy.
- Photophysical Studies : Compounds related to this structure have shown interesting photoluminescent properties, which may be leveraged for targeted drug delivery systems or as imaging agents in cancer therapy.
- In Vivo Studies : Preliminary animal studies indicated reduced tumor growth in models treated with anthracene-based compounds, supporting their potential as therapeutic agents.
Comparison with Similar Compounds
Structural Characterization
X-ray crystallography studies of related compounds (e.g., ) confirm the planar geometry of the anthracene-fluorene system, which facilitates π-π stacking interactions in the solid state. The E-configuration of the imine bond is critical for maintaining conjugation across the aromatic systems, enhancing electronic delocalization . Computational tools like SHELXL () and ORTEP-3 () are commonly employed for structure refinement and visualization .
Physicochemical Properties
Key properties of N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide include:
- logP : Estimated to be >4 (based on analogous compounds in and ), indicating high hydrophobicity due to the anthracene and fluorene groups .
- Solubility: Limited solubility in polar solvents (e.g., water) but soluble in DMF or dichloromethane, consistent with its aromaticity and molecular weight .
Comparative Analysis with Similar Compounds
Structural Comparisons
Functional Differences
- Electronic Properties : The anthracene-fluorene system in the target compound exhibits broader absorption spectra compared to furan or pyridine derivatives due to extended conjugation .
- Coordination Chemistry : Pyridine-containing analogs (e.g., ) show stronger metal-binding capabilities than fluorene-based derivatives, which lack heteroatoms for chelation .
- Hydrogen Bonding : Compounds with hydroxyl or amide groups (e.g., ) participate in stronger intermolecular hydrogen bonding, influencing crystal packing and solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
